N-arachidonylglycine
Overview
Description
N-arachidonylglycine is a carboxylic metabolite of the endocannabinoid anandamide. It was first synthesized in 1996 and has since become a significant focus in the field of lipidomics due to its wide range of signaling targets in the brain, immune system, and various other bodily systems . This compound is known to bind to G-protein coupled receptor 18, the putative abnormal cannabidiol receptor .
Mechanism of Action
Target of Action
N-Arachidonylglycine (NAGly) is a carboxylic metabolite of the endocannabinoid anandamide (AEA) and has been found to bind to G-protein coupled receptor 18 (GPR18), the putative abnormal cannabidiol receptor . It is also an endogenous inhibitor of fatty acid amide hydrolase (FAAH) .
Mode of Action
NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells . The effects of NAGly are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .
Biochemical Pathways
Two proposed pathways include: 1) enzymatic conjugation of arachidonic acid and glycine and 2) the oxidative metabolism of the endogenous cannabinoid anandamide . The secreted enzyme PM20D1 and the intracellular amidase FAAH have been identified as enzymatic regulators of NAGly metabolism in mice .
Result of Action
NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration . NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD .
Action Environment
The action of NAGly is influenced by the caloric state. A 24-hour fast induces circulating levels of NAGly, which has an anti-inflammatory effect in CD4+T cells via GPR18 and MTORC1 signaling . NAGly effects are operational in T cells isolated from healthy and obese individuals .
Preparation Methods
The biosynthesis and degradation of N-arachidonylglycine are not completely understood. two primary biosynthetic pathways have been proposed:
Enzymatic Conjugation: This pathway involves the enzymatic conjugation of arachidonic acid and glycine.
Oxidative Metabolism: This pathway involves the oxidative metabolism of the endogenous cannabinoid anandamide.
In support of the direct pathway of arachidonic acid and glycine conjugation and hydrolysis, the secreted enzyme PM20D1 and the intracellular amidase fatty acid amide hydrolase have been identified as enzymatic regulators of this compound metabolism in mice .
Chemical Reactions Analysis
N-arachidonylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated products.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-arachidonylglycine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid signaling pathways and the role of endocannabinoids in various chemical processes.
Comparison with Similar Compounds
N-arachidonylglycine is unique among similar compounds due to its specific binding to G-protein coupled receptor 18 and its role as an endogenous inhibitor of fatty acid amide hydrolase. Similar compounds include:
Anandamide: Another endocannabinoid that plays a role in lipid signaling and immune regulation.
2-arachidonoyl glycerol:
Oleoylethanolamide: An ethanolamide endocannabinoid that is increased by the inhibition of fatty acid amide hydrolase by this compound.
This compound’s unique ability to bind to G-protein coupled receptor 18 and its role in regulating immune responses and inflammation make it a compound of significant interest in scientific research and therapeutic development.
Properties
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEARPUNMCCKMP-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045124 | |
Record name | N-Arachidonoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Arachidonoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
179113-91-8 | |
Record name | N-Arachidonoyl glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179113-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Arachidonylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Arachidonoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ARACHIDONYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Arachidonoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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